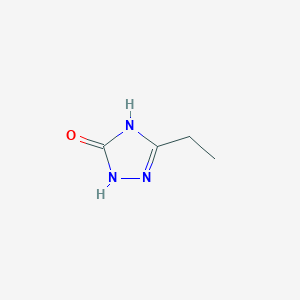

3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one

Descripción

3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one is a nitrogen-containing heterocyclic compound characterized by a triazolone core substituted with an ethyl group at the 3-position. Its structure combines the reactivity of the 1,2,4-triazol-5-one ring with the hydrophobic influence of the ethyl substituent, making it a versatile intermediate in medicinal chemistry and materials science . The compound is part of a broader class of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties .

Propiedades

Fórmula molecular |

C4H7N3O |

|---|---|

Peso molecular |

113.12 g/mol |

Nombre IUPAC |

3-ethyl-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C4H7N3O/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8) |

Clave InChI |

NSYKPXCGPMWPGL-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NNC(=O)N1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

1,2,4-Triazole (Parent Compound)

- Structure : Lacks the ketone group and ethyl substituent.

- Reactivity : More basic due to the absence of electron-withdrawing groups.

- Applications : Primarily used as a ligand in coordination chemistry and as a precursor for agrochemicals.

- Key Difference : 3-Ethyl-1,4-dihydro-1,2,4-triazol-5-one exhibits reduced basicity and enhanced lipophilicity due to the ethyl group and ketone moiety, favoring biological applications .

3-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Structure : Methyl substituent at the 3-position instead of ethyl.

- Acidity: pKa values for triazolone derivatives are typically weak (pKa ~10–12 in non-aqueous media), with methyl substitution slightly increasing acidity compared to ethyl due to reduced electron-donating effects .

- Solubility : Lower lipophilicity than the ethyl analogue, leading to marginally better aqueous solubility .

3-Nitro-1,2,4-triazol-5-one (NTO)

- Structure : Nitro group at the 3-position instead of ethyl.

- Properties :

- Applications : Used as an insensitive explosive and in environmental toxicity studies .

3-(4-Hydroxyphenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Structure : Hydroxyphenyl and methyl substituents.

- Biological Activity : Enhanced interaction with biological targets (e.g., enzymes) due to hydrogen-bonding capability of the hydroxyl group .

- Research Gap: Limited data on the ethyl derivative’s specific biological efficacy compared to this hydroxyphenyl analogue .

Table 1: Comparative Properties of Triazolone Derivatives

| Compound | Substituent(s) | pKa* | Solubility (Aqueous) | Key Applications |

|---|---|---|---|---|

| 1,2,4-Triazole | None | ~10.5 | Moderate | Coordination chemistry |

| 3-Methyl-triazolone | Methyl | ~10.8 | Low | Antimicrobial agents |

| 3-Ethyl-triazolone | Ethyl | ~11.2 | Very low | Drug intermediates |

| 3-Nitro-triazolone (NTO) | Nitro | ~8.5 | High (12.8 g/L) | Explosives, toxicology |

| 3-(4-Hydroxyphenyl)-methyl-triazolone | Hydroxyphenyl, Methyl | ~9.9 | Moderate | Enzyme inhibition |

*Note: pKa values estimated from potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.